BIIB028

Descripción general

Descripción

BIIB-028 es una molécula altamente soluble en agua diseñada para la administración parenteral. Es un profármaco de fosfato que libera el metabolito activo CF2772 in vivo. BIIB-028 es conocido por su eficacia y tolerabilidad en modelos de ratón, donde ha mostrado resultados sin precedentes en la inducción de regresiones tumorales a su dosis máxima tolerada .

Métodos De Preparación

BIIB-028 se sintetiza como un profármaco de fosfato. La ruta sintética implica la preparación del metabolito activo CF2772, que luego se convierte en su forma de fosfato para mejorar la solubilidad y la administración . Los métodos de producción industrial para BIIB-028 implican procesos de síntesis y purificación a gran escala para garantizar la alta pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

BIIB-028 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: BIIB-028 puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: BIIB-028 puede participar en reacciones de sustitución, donde ciertos grupos funcionales son reemplazados por otros.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores para la reducción y varios nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

BIIB-028 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los profármacos de fosfato y sus metabolitos activos.

Biología: BIIB-028 se utiliza para investigar el papel de la proteína de choque térmico 90 (Hsp90) en los procesos celulares.

Industria: BIIB-028 se utiliza en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.

Mecanismo De Acción

BIIB-028 ejerce sus efectos al dirigirse al sitio de unión de ATP de la proteína de choque térmico 90 (Hsp90). Esta interrupción de la función de Hsp90 lleva a la degradación de las proteínas clientes que son esenciales para la supervivencia y proliferación de las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la inhibición de Hsp90, lo que lleva a la desestabilización de múltiples proteínas oncogénicas .

Comparación Con Compuestos Similares

BIIB-028 se compara con otros compuestos similares, como BIIB021, que es el inhibidor de Hsp90 de primera generación. Si bien BIIB021 se administra por vía oral, BIIB-028 está diseñado para la administración parenteral y ha mostrado mejor solubilidad y eficacia en modelos preclínicos . Otros compuestos similares incluyen varios inhibidores de Hsp90 que se dirigen al sitio de unión de ATP, pero BIIB-028 destaca por su diseño único de profármaco de fosfato y su alta solubilidad en agua .

Compuestos Similares

- BIIB021

- Geldanamicina

- Radicicol

La singularidad de BIIB-028 radica en su diseño como un profármaco de fosfato, lo que mejora su solubilidad y permite una administración parenteral eficaz .

Actividad Biológica

BIIB028 is a selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the proper folding and function of numerous proteins involved in various cellular processes, including signal transduction, cell cycle control, and transcriptional regulation. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic and pharmacodynamic data, and clinical trial results.

This compound is designed as a prodrug that is dephosphorylated to its active metabolite, CF2772, which binds to the ATP-binding pocket of Hsp90. This binding inhibits Hsp90's function, leading to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts the assembly and stability of oncogenic proteins, resulting in decreased expression and subsequent tumor cell death.

Phase I Clinical Trials

A pivotal Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors. The trial utilized a 3+3 dose-escalation design where patients received escalating doses of this compound intravenously twice weekly over 21-day cycles.

- Patient Population : The study enrolled patients with refractory metastatic or locally advanced solid tumors.

- Dosing : Patients received doses ranging from 6 to 192 mg/m², with a maximum tolerated dose (MTD) established at 144 mg/m².

- Adverse Events : Common treatment-related adverse events included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), and hot flashes (29%). Most events were Grade 1 or 2, indicating mild severity .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis revealed:

- Half-life : The plasma half-life for this compound was approximately 0.5 hours for the prodrug and 2.1 hours for the active metabolite CF2772.

- Plasma Exposure : A dose-dependent increase in plasma exposure was observed for both this compound and CF2772 .

Pharmacodynamic assessments indicated:

- Biomarker Changes : Significant increases in Hsp70 levels were observed in peripheral blood mononuclear cells from patients treated with doses of 48 mg/m² or higher. Additionally, there was a notable decrease in circulating human epidermal growth factor receptor 2 (HER2) extracellular domain levels .

Efficacy Outcomes

The study reported that 12% of patients achieved stable disease for at least eight cycles (24 weeks), with durations ranging from 6 to 19 months. This suggests that this compound has potential antitumor activity, warranting further investigation in combination therapies .

Comparative Analysis with Other Hsp90 Inhibitors

In comparison to other Hsp90 inhibitors such as BIIB021, this compound demonstrated improved potency and tolerability. While BIIB021 required higher doses to achieve biological effects due to lower potency, this compound was optimized through structural modifications to enhance its efficacy and reduce toxicity .

| Feature | This compound | BIIB021 |

|---|---|---|

| Maximum Tolerated Dose | 144 mg/m² | Higher doses required |

| Common Toxicities | Fatigue, diarrhea | Higher liver toxicity |

| Plasma Half-life | Prodrug: 0.5 hours | Not specified |

| Active Metabolite | CF2772 | Not applicable |

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

- Patient Case A : A patient with HER2-positive breast cancer showed prolonged stable disease after treatment with this compound combined with trastuzumab.

- Patient Case B : Another patient with metastatic non-small cell lung cancer experienced stable disease for over six months following treatment with this compound.

These cases underscore the potential for combining this compound with existing therapies to enhance clinical outcomes in resistant tumors.

Propiedades

Número CAS |

911398-13-5 |

|---|---|

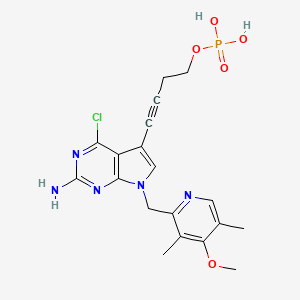

Fórmula molecular |

C19H21ClN5O5P |

Peso molecular |

465.8 g/mol |

Nombre IUPAC |

4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate |

InChI |

InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28) |

Clave InChI |

BMZGPNGECPQAGB-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BIIB028; BIIB 028; BIIB-028. |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.